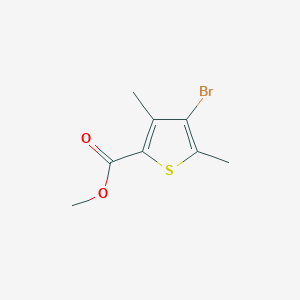
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. This particular compound is characterized by the presence of a bromine atom at the 4-position, two methyl groups at the 3 and 5 positions, and a carboxylate ester group at the 2-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate typically involves the bromination of 3,5-dimethylthiophene followed by esterification. One common method includes the bromination of 3,5-dimethylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromo-3,5-dimethylthiophene is then subjected to esterification with methanol and a suitable acid catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Substitution: Formation of 4-substituted thiophene derivatives.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of 2-hydroxymethyl-3,5-dimethylthiophene.
Aplicaciones Científicas De Investigación
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals with potential therapeutic effects.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Mecanismo De Acción
The mechanism of action of methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the ester group can influence its binding affinity and specificity towards these targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, contributing to its overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,5-dimethylthiophene-2-carboxylate: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-Bromo-3,5-dimethylthiophene: Lacks the ester group, which affects its solubility and reactivity.
Methyl 4-chloro-3,5-dimethylthiophene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties
Uniqueness
Methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate is unique due to the combination of the bromine atom and the ester group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C8H9BrO2S |
|---|---|
Peso molecular |
249.13 g/mol |
Nombre IUPAC |
methyl 4-bromo-3,5-dimethylthiophene-2-carboxylate |
InChI |
InChI=1S/C8H9BrO2S/c1-4-6(9)5(2)12-7(4)8(10)11-3/h1-3H3 |
Clave InChI |
MORGOCNGROMTJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=C1Br)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13143341.png)

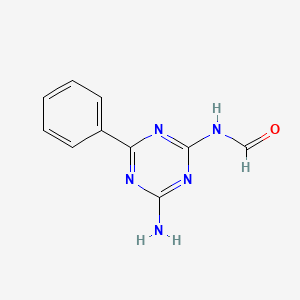
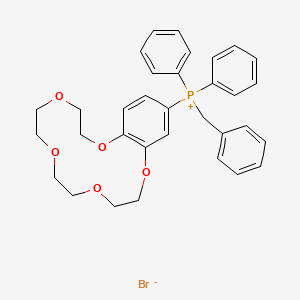

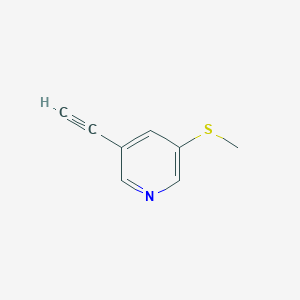
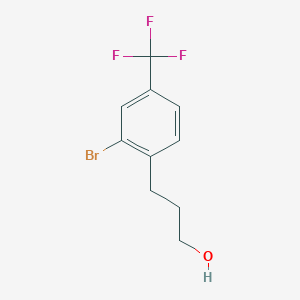
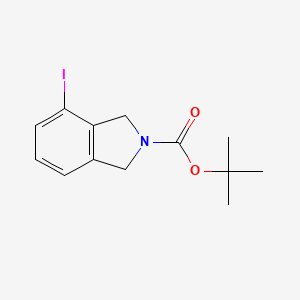
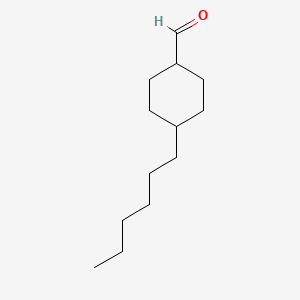
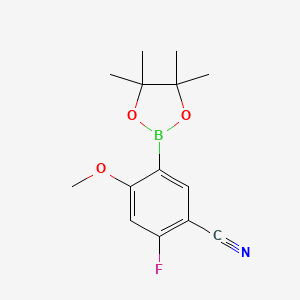
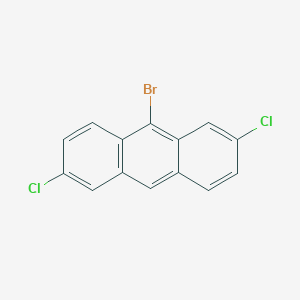
![5,5-Dimethyl-5,10-dihydrobenzo[b][1,8]naphthyridine](/img/structure/B13143417.png)
